molecular formula C31H44F2N6O3 B13069673 ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

Cat. No.: B13069673
M. Wt: 586.7 g/mol
InChI Key: DEVLNNFZIQLSRZ-JDQJADSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a structurally complex molecule featuring:

  • Ethyl carboxylate moiety at the piperidine ring.
  • 3,3-Difluoro substitution on the piperidine, enhancing lipophilicity and metabolic stability.
  • Carbamoyl linkage connecting the piperidine to a bicyclo[3.2.1]octane scaffold.
  • 8-Azabicyclo[3.2.1]octane core with a 3-methyl-5-isopropyl-1,2,4-triazol-4-yl substituent, a motif common in GPCR-targeting drugs.
  • Stereochemical complexity due to multiple chiral centers (1S, 1R, 5S configurations).

Properties

Molecular Formula

C31H44F2N6O3

Molecular Weight

586.7 g/mol

IUPAC Name

ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C31H44F2N6O3/c1-5-42-30(41)37-15-13-26(31(32,33)19-37)29(40)34-27(22-9-7-6-8-10-22)14-16-38-23-11-12-24(38)18-25(17-23)39-21(4)35-36-28(39)20(2)3/h6-10,20,23-27H,5,11-19H2,1-4H3,(H,34,40)/t23-,24+,25?,26?,27-/m0/s1

InChI Key

DEVLNNFZIQLSRZ-JDQJADSVSA-N

Isomeric SMILES

CCOC(=O)N1CCC(C(C1)(F)F)C(=O)N[C@@H](CCN2[C@@H]3CC[C@H]2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCC(C(C1)(F)F)C(=O)NC(CCN2C3CCC2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Construction of the bicyclic octane system: This step may involve a series of cyclization and functional group transformations.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving carbamoylation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Maraviroc (MVC): A Clinically Approved CCR5 Antagonist

Key Similarities :

  • Bicyclic Core : MVC contains an 8-azabicyclo[3.2.1]octane ring, identical to the target compound .
  • Triazole Substituent : MVC’s 3-methyl-5-isopropyl-1,2,4-triazol-4-yl group matches the target’s triazole motif, critical for receptor binding.
  • Phenylpropyl Chain : Both compounds feature a phenylpropyl group linked to the bicyclic core, likely influencing target specificity.

Key Differences :

  • Functional Groups : MVC has a cyclohexane carboxamide , whereas the target compound substitutes this with a difluorinated piperidine carboxylate . This impacts solubility (MVC’s logP = 5.1) and bioavailability .
  • Therapeutic Indication : MVC is an FDA-approved HIV-1 entry inhibitor, while the target compound’s bioactivity remains uncharacterized in the provided evidence.

(1S)-3-[3-(3-Isopropyl-5-Methyl-4H-1,2,4-Triazol-4-yl)-8-Azabicyclo[3.2.1]oct-8-yl]-1-Phenyl-1-Propanamine

Key Similarities :

  • Core Structure : Shares the 8-azabicyclo[3.2.1]octane and triazole substituent .
  • Stereochemistry : Both compounds emphasize chiral configurations (1S in the phenylpropyl chain).

Key Differences :

  • Functionalization : This analog lacks the difluorinated piperidine and carboxylate groups, resulting in a smaller molecular weight (367.53 g/mol vs. ~600 g/mol for the target compound) .
  • Purity and Synthesis : The analog is synthesized with >95% purity via HPLC, suggesting similar purification challenges for the target compound .

4-((8-Azabicyclo[3.2.1]octan-3-yloxy)Methyl)-5-Cyclopropyl-3-(3,4-Difluorophenyl)Isoxazole

Key Similarities :

  • Bicyclic Scaffold : Retains the 8-azabicyclo[3.2.1]octane core .
  • Fluorinated Aromatic Groups : The 3,4-difluorophenyl group parallels the target’s piperidine difluoro substitution.

Key Differences :

  • Applications : Isoxazole derivatives often exhibit divergent bioactivities (e.g., kinase inhibition vs. GPCR modulation).

Structural-Activity Relationship (SAR) Insights

Feature Impact on Bioactivity Example Compound
8-Azabicyclo[3.2.1]octane Enhances receptor binding via rigid conformation; common in CNS and antiviral drugs Maraviroc
1,2,4-Triazole Facilitates hydrogen bonding with target proteins; improves potency Target compound
Fluorination Increases metabolic stability and lipophilicity; may reduce oxidative metabolism Target compound
Carboxylate vs. Carboxamide Alters solubility (carboxylate more polar) and tissue distribution Target vs. Maraviroc

Research Recommendations

Bioactivity Profiling : Screen against HIV entry pathways (CCR5/GPCR targets) and ferroptosis pathways (e.g., GPX4 inhibition).

ADME Studies : Compare pharmacokinetics with MVC, focusing on carboxylate-driven solubility vs. carboxamide lipophilicity.

Stereochemical Optimization : Evaluate enantiomer-specific effects on potency and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.